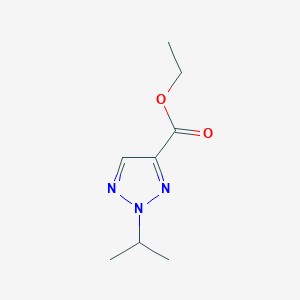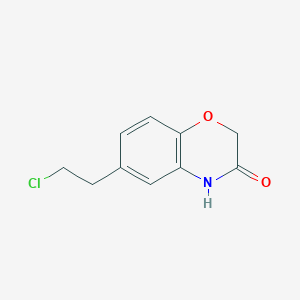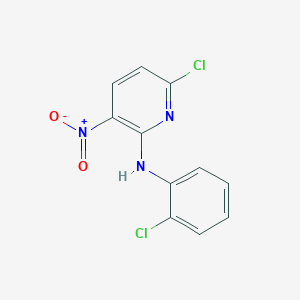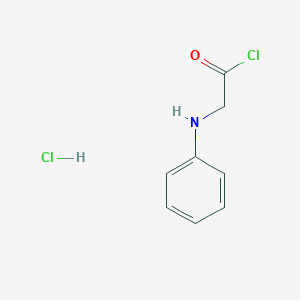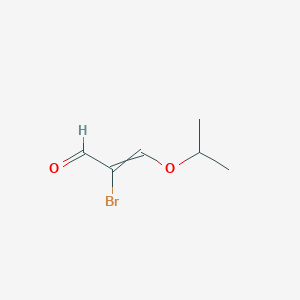
2-bromo-3-(propan-2-yloxy)prop-2-enal
Overview
Description
2-bromo-3-(propan-2-yloxy)prop-2-enal is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(propan-2-yloxy)prop-2-enal typically involves the bromination of 3-isopropoxy-propenal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed:
Scientific Research Applications
2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
2-Bromo-3-methoxy-propenal: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-3-ethoxy-propenal: Similar structure but with an ethoxy group instead of an isopropoxy group.
Comparison: 2-bromo-3-(propan-2-yloxy)prop-2-enal is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-3-propan-2-yloxyprop-2-enal |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3 |
InChI Key |
UCDIXJKWUCLMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C(C=O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
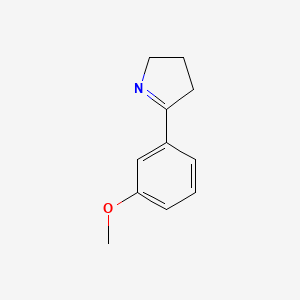
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)
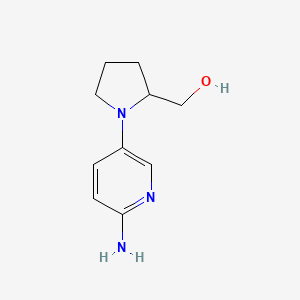
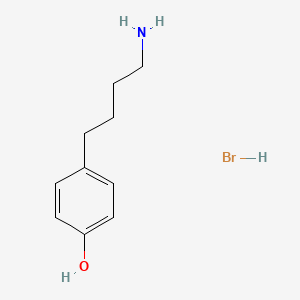
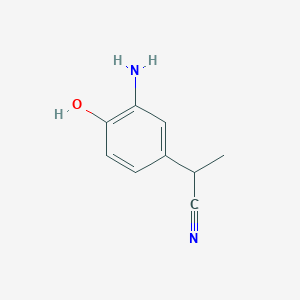
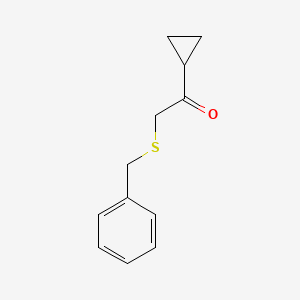
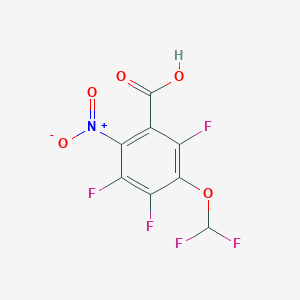

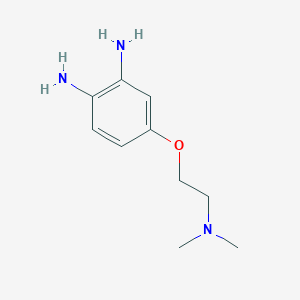
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)
